molecular formula C11H16Cl2Si B7880932 Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane CAS No. 99349-00-5

Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane

Cat. No.: B7880932
CAS No.: 99349-00-5
M. Wt: 247.23 g/mol
InChI Key: VJJQWSQPPVXOJA-UHFFFAOYSA-N
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Description

Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane is an organosilicon compound with the molecular formula C11H16Cl2Si. This compound is notable for its unique chemical structure, which includes a chloromethyl group attached to a phenyl ring, further connected to a dimethylsilane moiety. It is used in various fields of research due to its potential biological activity and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3-(chloromethyl)phenylmagnesium bromide with dimethylchlorosilane. This reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as anhydrous aluminum chloride, can also be employed to facilitate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

Scientific Research Applications

Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The dimethylsilane moiety can also influence the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • Chloro(chloromethyl)dimethylsilane
  • (Chloromethyl)dimethylphenylsilane
  • Dichlorodimethylsilane

Uniqueness

Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane is unique due to its specific structural arrangement, which combines a chloromethyl group with a phenyl ring and a dimethylsilane moiety. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

chloro-[2-[3-(chloromethyl)phenyl]ethyl]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2Si/c1-14(2,13)7-6-10-4-3-5-11(8-10)9-12/h3-5,8H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJQWSQPPVXOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1=CC(=CC=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692832
Record name Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99349-00-5
Record name Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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